DBPR-108
DBPR-108
DBPR-108 is a potent and selective hepatitis C virus nonstructural protein 5A inhibitor developed for the treatment of HCV infection.
Brand Name:
Vulcanchem
CAS No.:
1186426-66-3
VCID:
VC0525132
InChI:
InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3/t12-,13-/m0/s1
SMILES:
CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F
Molecular Formula:
C16H25FN4O2
Molecular Weight:
324.4004
DBPR-108
CAS No.: 1186426-66-3
Inhibitors
VCID: VC0525132
Molecular Formula: C16H25FN4O2
Molecular Weight: 324.4004
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1186426-66-3 |
---|---|
Product Name | DBPR-108 |
Molecular Formula | C16H25FN4O2 |
Molecular Weight | 324.4004 |
IUPAC Name | (2S,4S)-4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile |
Standard InChI | InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3/t12-,13-/m0/s1 |
Standard InChIKey | VQKSCYBKUIDZEI-STQMWFEESA-N |
SMILES | CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F |
Appearance | Solid powder |
Description | DBPR-108 is a potent and selective hepatitis C virus nonstructural protein 5A inhibitor developed for the treatment of HCV infection. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | DBPR-108; DBPR 108; DBPR108 |
Reference | 1: Owens CM, Brasher BB, Polemeropoulos A, Rhodin MH, McAllister N, Wong KA, Jones CT, Jiang L, Lin K, Or YS. Preclinical and Clinical Resistance Profile of EDP-239, a Novel Hepatitis C Virus NS5A Inhibitor. Antimicrob Agents Chemother. 2016 Sep 23;60(10):6216-26. doi: 10.1128/AAC.00815-16. PubMed PMID: 27503644; PubMed Central PMCID: PMC5038316. 2: Owens CM, Brasher BB, Polemeropoulos A, Rhodin MH, McAllister N, Peng X, Wang C, Ying L, Cao H, Lawitz E, Poordad F, Rondon J, Box TD, Zeuzem S, Buggisch P, Lin K, Qiu YL, Jiang L, Colvin R, Or YS. Preclinical Profile and Clinical Efficacy of a Novel Hepatitis C Virus NS5A Inhibitor, EDP-239. Antimicrob Agents Chemother. 2016 Sep 23;60(10):6207-15. doi: 10.1128/AAC.00808-16. PubMed PMID: 27503640; PubMed Central PMCID: PMC5038307. |
PubChem Compound | 44201003 |
Last Modified | Dec 05 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume